2-Phenylacrylonitrile

Übersicht

Beschreibung

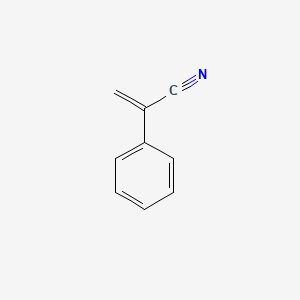

. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by dehydration to yield the desired product . Another method involves the reaction of benzyl chloride with sodium cyanide, followed by dehydrohalogenation .

Industrial Production Methods

Industrial production of atroponitrile typically involves the reaction of benzyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylacrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Phenylacetonitrile and phenylethylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity:

Recent studies have highlighted the anticancer potential of 2-phenylacrylonitrile and its derivatives. A notable research effort synthesized a series of derivatives from this compound, evaluating their antitumor activity both in vitro and in vivo. Among these derivatives, compound 1g2a demonstrated remarkable inhibitory effects against various cancer cell lines, including HCT116 and BEL-7402, with IC values of 5.9 nM and 7.8 nM, respectively . The mechanism of action involves arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization, making it a promising candidate for further development as an anticancer agent .

Case Study: Synthesis and Evaluation

- Objective: Synthesize novel derivatives and evaluate their anticancer activity.

- Methodology: Derivatives were synthesized via Knoevenagel condensation. Antiproliferative activities were assessed using MTT assays, while cell cycle analysis was conducted through flow cytometry.

- Results: The most potent compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Antifungal Applications

Antifungal Activity:

In addition to its anticancer properties, this compound has been explored for its antifungal activities. Research focused on imidazo[1,2-a]pyridinyl derivatives of phenylacrylonitrile has shown promise against Candida species. These derivatives were synthesized through molecular hybridization techniques and evaluated for their Minimum Inhibitory Concentrations (MIC) against various Candida strains .

Case Study: Hybrid Compounds

- Objective: Develop new antifungal agents based on phenylacrylonitrile derivatives.

- Methodology: The synthesis involved reacting aldehydes with arylacetonitriles to create hybrid compounds.

- Results: Several hybrids exhibited significant antifungal activity with MIC values ranging from 0.31 µg to 5 µg against clinical strains of Candida albicans and Candida tropicalis .

Material Science Applications

Polymer Chemistry:

this compound is also utilized in polymer chemistry due to its ability to participate in radical polymerization reactions. It serves as a monomer in the synthesis of various polymers that exhibit enhanced thermal stability and mechanical properties. The incorporation of the phenyl group contributes to the rigidity and strength of the resulting polymers, making them suitable for applications in coatings and composites.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Compound 1g2a shows strong inhibitory effects on cancer cell lines with low toxicity to normal cells. |

| Antifungal Activity | Imidazo[1,2-a]pyridinyl derivatives demonstrate significant antifungal effects against Candida species. |

| Material Science | Acts as a monomer for polymers with enhanced mechanical properties suitable for industrial applications. |

Wirkmechanismus

The mechanism of action of atroponitrile involves its interaction with various molecular targets and pathways. The nitrile group in atroponitrile can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . Additionally, the phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Phenylacrylonitrile is similar to other nitrile compounds such as acrylonitrile and benzonitrile. it is unique due to the presence of both a phenyl group and an acrylonitrile moiety, which imparts distinct chemical and physical properties .

List of Similar Compounds

Acrylonitrile: CH₂=CH-CN

Benzonitrile: C₆H₅-CN

Phenylacetonitrile: C₆H₅-CH₂-CN

This compound’s unique structure makes it a valuable compound in various chemical and industrial applications.

Eigenschaften

Molekularformel |

C9H7N |

|---|---|

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2 |

InChI-Schlüssel |

RLFXJQPKMZNLMP-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C#N)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.